Sodium o-iodohippurate Sodium o-iodohippurate Sodium 2-iodohippurate is an organic sodium salt resulting from the formal reaction of equimolar amounts of 2-iodohippuric acid and sodium. It has been used as a contrast agent in urography. Isotopologues labelled with radioactive iodine were formerly used for determination of effective renal plasma flow. It has also been used labelled with radioactive iodine (iodine-125 or iodine-131) in tests of renal function and in renal imaging. It has a role as a radioopaque medium. It contains a 2-iodohippurate.
An iodine-containing compound used in pyelography as a radiopaque medium. If labeled with radioiodine, it can be used for studies of renal function.
Brand Name: Vulcanchem
CAS No.: 133-17-5
VCID: VC21022472
InChI: InChI=1S/C9H8INO3.Na/c10-7-4-2-1-3-6(7)9(14)11-5-8(12)13;/h1-4H,5H2,(H,11,14)(H,12,13);
SMILES: C1=CC=C(C(=C1)C(=O)NCC(=O)[O-])I.[Na+]
Molecular Formula: C9H8INNaO3
Molecular Weight: 328.06 g/mol

Sodium o-iodohippurate

CAS No.: 133-17-5

Cat. No.: VC21022472

Molecular Formula: C9H8INNaO3

Molecular Weight: 328.06 g/mol

* For research use only. Not for human or veterinary use.

Sodium o-iodohippurate - 133-17-5

Specification

Description Sodium 2-iodohippurate is an organic sodium salt resulting from the formal reaction of equimolar amounts of 2-iodohippuric acid and sodium. It has been used as a contrast agent in urography. Isotopologues labelled with radioactive iodine were formerly used for determination of effective renal plasma flow. It has also been used labelled with radioactive iodine (iodine-125 or iodine-131) in tests of renal function and in renal imaging. It has a role as a radioopaque medium. It contains a 2-iodohippurate.
An iodine-containing compound used in pyelography as a radiopaque medium. If labeled with radioiodine, it can be used for studies of renal function.
CAS No. 133-17-5
Molecular Formula C9H8INNaO3
Molecular Weight 328.06 g/mol
IUPAC Name sodium;2-[(2-iodobenzoyl)amino]acetate
Standard InChI InChI=1S/C9H8INO3.Na/c10-7-4-2-1-3-6(7)9(14)11-5-8(12)13;/h1-4H,5H2,(H,11,14)(H,12,13);
Standard InChI Key XQBPSPHCFFEPOI-UHFFFAOYSA-N
Isomeric SMILES C1=CC=C(C(=C1)C(=O)NCC(=O)[O-])I.[Na+]
SMILES C1=CC=C(C(=C1)C(=O)NCC(=O)[O-])I.[Na+]
Canonical SMILES C1=CC=C(C(=C1)C(=O)NCC(=O)O)I.[Na]

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